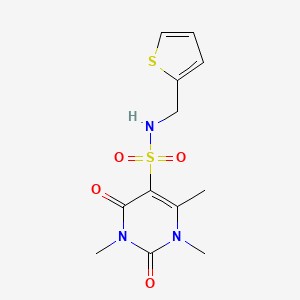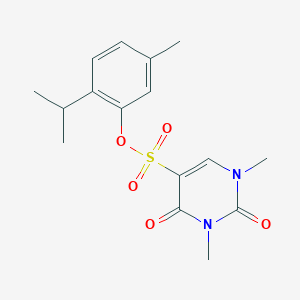![molecular formula C22H22N2O4 B6507819 {[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate CAS No. 899725-19-0](/img/structure/B6507819.png)
{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It incorporates functional groups such as carbamate and acetyl, which can undergo a variety of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of {[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate typically involves multi-step synthetic routes. Here is a basic outline:
Formation of 3-acetylindolizine-1-carboxylic acid: : Indolizine may undergo acylation to introduce the acetyl group, followed by carboxylation to form the carboxylic acid derivative.
Attachment of {[4-(Propan-2-yl)phenyl]carbamoyl}methyl: : This involves the formation of an amide bond between the {[4-(propan-2-yl)phenyl]carbamoyl}methyl moiety and the carboxylic group on the 3-acetylindolizine-1-carboxylic acid. Typically, coupling reagents like EDCI or DCC are used under mild conditions to form the amide linkage.
Industrial Production Methods: The industrial synthesis of such complex molecules would likely involve similar synthetic pathways, with optimization for yield and purity. Techniques such as continuous flow chemistry and high-throughput screening for reaction conditions might be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized to introduce new functional groups or modify existing ones, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : The carbonyl groups present can undergo reduction to form alcohols, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: : Electrophiles or nucleophiles in the presence of catalysts such as Lewis acids (for electrophilic) or bases (for nucleophilic).
Major Products: The major products of these reactions depend on the specific conditions but generally include:
Oxidation products: : Carboxylic acids, ketones, or aldehydes.
Reduction products: : Alcohols or amines.
Substitution products: : Derivatives with various functional groups replacing hydrogen on the aromatic rings.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, which could lead to new biochemical tools or probes.
Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: : Explored for use in the development of novel materials or as a catalyst in specific industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of {[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate largely depends on its specific application. For instance:
In medicinal applications: : It may inhibit certain enzymes or interact with specific receptors, modulating signaling pathways relevant to inflammation or cancer progression.
In biological studies: : It might serve as a probe that binds to particular proteins or nucleic acids, altering their function or allowing for their visualization.
Comparison with Similar Compounds
Similar compounds might include those with related functional groups or core structures, such as:
Carbamate derivatives: : Similar to the {[4-(propan-2-yl)phenyl]carbamoyl} group.
Indolizine derivatives: : Related to the 3-acetylindolizine core.
Uniqueness: The combination of the carbamate and indolizine moieties in {[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate is unique and could provide a distinct profile of chemical reactivity and biological activity compared to other similar compounds.
Similar compounds:
{[4-(Propan-2-yl)phenyl]carbamoyl}methyl indolizine-1-carboxylate: : Lacks the acetyl group.
{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 3-benzoylindolizine-1-carboxylate: : Has a benzoyl group instead of an acetyl group.
N-(4-isopropylphenyl) carbamate derivatives: : Different core structure but similar carbamate functionality.
Properties
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)16-7-9-17(10-8-16)23-21(26)13-28-22(27)18-12-20(15(3)25)24-11-5-4-6-19(18)24/h4-12,14H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKKNXISAGLXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(4-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B6507739.png)
![5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6507747.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507754.png)
![1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B6507758.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6507769.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6507776.png)
![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6507784.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B6507790.png)
![methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507801.png)
![4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6507804.png)

![N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B6507829.png)
![1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6507831.png)
